molecular formula C10H10INOS B2710801 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide CAS No. 2169310-94-3

8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide

Cat. No.: B2710801
CAS No.: 2169310-94-3
M. Wt: 319.16
InChI Key: FTXVOSQLXSOKQI-UHFFFAOYSA-N
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Description

8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide is a complex organic compound characterized by its unique structure, which includes iodine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide typically involves multi-step organic reactions. The starting materials often include precursors containing iodine, sulfur, and nitrogen. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s reactivity allows it to form covalent bonds or coordinate with metal ions, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
  • 11-Bromo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide

Uniqueness

Compared to similar compounds, 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.

Properties

IUPAC Name

11-iodo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INOS/c11-7-3-4-9-8(6-7)10-2-1-5-14(10,13)12-9/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXVOSQLXSOKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C=CC(=C3)I)N=S2(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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